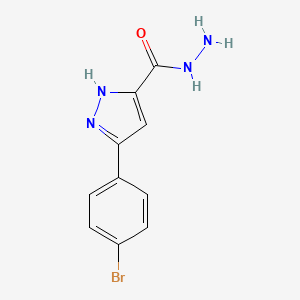

3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide

Übersicht

Beschreibung

The compound "3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms at non-adjacent positions. Pyrazole derivatives are known for their diverse pharmacological activities and have been the subject of various studies to explore their potential as therapeutic agents.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazides with various aldehydes or ketones in the presence of acid or base catalysts. For instance, the synthesis of related compounds has been reported through the condensation of different chalcones with semicarbazide or thiosemicarbazide in an ethanolic sodium hydroxide solution, as seen in the synthesis of 3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide and its thioamide counterpart . Another example includes the one-pot synthesis of pyrazole-based carbohydrazone derivatives from the condensation of carbohydrazide with arylazo benzaldehyde .

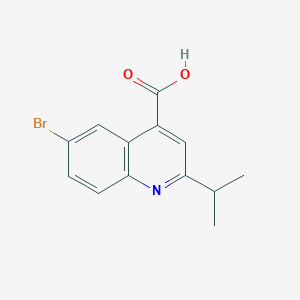

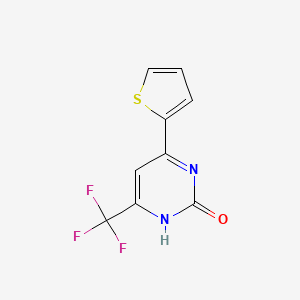

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using single-crystal X-ray diffraction analysis. This technique provides detailed information about the geometrical parameters of the molecule, which can be compared with theoretical calculations such as Density Functional Theory (DFT) to confirm the structure . The crystal packing can be stabilized by various intermolecular interactions, including hydrogen bonds and weak van der Waals forces .

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions due to the presence of reactive functional groups. For example, the carbohydrazide group can react with aldehydes to form hydrazone derivatives, which have been shown to exhibit antibacterial activity . Additionally, the presence of substituents on the phenyl rings can influence the reactivity and the type of chemical reactions the compound can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solvatochromism, vibrational frequencies, and electronic absorption, can be studied using various spectroscopic methods. Solvatochromic studies help in understanding the photophysical behavior of the compound in different solvents . Vibrational spectroscopy, including FT-IR and FT-Raman, provides insights into the bonding features and stability of the molecule . The electronic properties, such as HOMO and LUMO energies, can be investigated using UV-vis spectroscopy and theoretical calculations to assess the charge transfer within the molecule .

Wissenschaftliche Forschungsanwendungen

-

Biological Activities of a Newly Synthesized Pyrazoline Derivative

- Field : Biological Sciences

- Summary : This study investigates the neurotoxic potentials of a newly synthesized pyrazoline derivative on the AchE activity and MDA level in the brain of alevins in association with behavioral parameters, swimming potential .

- Methods : The study used a newly synthesized pyrazoline derivative and tested its effects on rainbow trout alevins .

- Results : The study found that the compound had significant effects on the AchE activity and MDA level in the brain of alevins .

-

Synthesis, Molecular Modelling and Biological Significance of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide Derivatives

- Field : Medicinal Chemistry

- Summary : This research focuses on the pharmacological activities of newly synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives .

- Methods : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .

- Results : The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .

-

Antimicrobial Activity, Molecular Docking, Spectroscopic, DFT and Vibrational Analysis on 3-(4 Bromophenyl)-1-Methoxy-1-Methyl Urea

- Field : Medicinal Chemistry

- Summary : This study analyzes the spectral behavior and antimicrobial activity of 3-(4 bromophenyl)-1-methoxy-1-methyl urea .

- Methods : The study used experimental, theoretical spectroscopic, IR, Raman methods .

- Results : The study found that the compound had significant antimicrobial activity .

-

Biological Activities of a Newly Synthesized Pyrazoline Derivative

- Field : Biological Sciences

- Summary : This study investigates the neurotoxic potentials of a newly synthesized pyrazoline derivative on the AchE activity and MDA level in the brain of alevins in association with behavioral parameters, swimming potential .

- Methods : The study used a newly synthesized pyrazoline derivative and tested its effects on rainbow trout alevins .

- Results : The study found that the compound had significant effects on the AchE activity and MDA level in the brain of alevins .

-

3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A Versatile, New Molecular Building Block

- Field : Polymer Chemistry

- Summary : This research focuses on the synthesis and liquid crystalline behaviour of new comb-shaped methacrylate oligomers, derived from a new key intermediate in the synthesis of heterocyclic liquid crystals .

- Methods : The new methacrylate oligomers were synthesized by free radical polymerization of the corresponding monomers .

- Results : These new thermotropic liquid crystals exhibit a smectic A mesophase (SmA) above a soft crystal phase (CrE) .

-

Synthesis, Molecular Modelling and Biological Significance of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide Derivatives

- Field : Medicinal Chemistry

- Summary : This research focuses on the pharmacological activities of newly synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives .

- Methods : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .

- Results : The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species .

-

Neurotoxic Potentials of a Newly Synthesized Pyrazoline Derivative

- Field : Biological Sciences

- Summary : This study investigates the neurotoxic potentials of a newly synthesized pyrazoline derivative on the AchE activity and MDA level in the brain of alevins in association with behavioral parameters, swimming potential .

- Methods : The study used a newly synthesized pyrazoline derivative and tested its effects on rainbow trout alevins .

- Results : The study found that the compound had significant effects on the AchE activity and MDA level in the brain of alevins .

-

Molecular Building Block for Side-Chain Liquid Crystal Oligomers and Polymers

- Field : Polymer Chemistry

- Summary : This research focuses on the synthesis and liquid crystalline behaviour of new comb-shaped methacrylate oligomers, derived from a new key intermediate in the synthesis of heterocyclic liquid crystals .

- Methods : The new methacrylate oligomers were synthesized by free radical polymerization of the corresponding monomers .

- Results : These new thermotropic liquid crystals exhibit a smectic A mesophase (SmA) above a soft crystal phase (CrE) .

-

Pharmacological Activities of Newly Synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide Derivatives

- Field : Medicinal Chemistry

- Summary : This research focuses on the pharmacological activities of newly synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives .

- Methods : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .

- Results : The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species .

Eigenschaften

IUPAC Name |

3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN4O/c11-7-3-1-6(2-4-7)8-5-9(15-14-8)10(16)13-12/h1-5H,12H2,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRDGWEUCSUKCAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=C2)C(=O)NN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

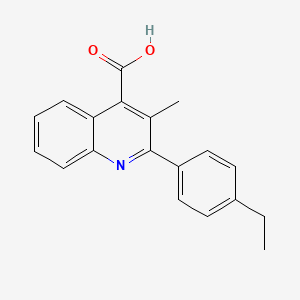

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(Diisopropylamino)-methyl]-furan-2-carboxylic acid](/img/structure/B1332442.png)

![4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromene-7-carboxylic acid](/img/structure/B1332446.png)

![4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1332464.png)

![2-Methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B1332465.png)

![4-Ethyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1332468.png)